molecular formula C11H10N4S B12921140 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- CAS No. 825630-42-0

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-

Cat. No.: B12921140
CAS No.: 825630-42-0
M. Wt: 230.29 g/mol
InChI Key: LJELGROIPSBYGP-UHFFFAOYSA-N
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Description

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyrazine core, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by its reaction with an imidazo[1,2-a]pyrazine precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted derivatives of the original compound .

Scientific Research Applications

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:

Uniqueness

N-METHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific structural features, such as the presence of a thiophene ring and a methyl group.

Properties

CAS No.

825630-42-0

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

N-methyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N4S/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13)

InChI Key

LJELGROIPSBYGP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CSC=C3

Origin of Product

United States

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